Taprizosin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taprizosin involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the core structure.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the pyridinyl and isoquinolinyl groups.
Final Assembly:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents and reagents used include dimethyl sulfoxide (DMSO) and methanesulfonamide .
Chemical Reactions Analysis
Types of Reactions
Taprizosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonamides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure form of this compound, suitable for pharmaceutical applications .
Scientific Research Applications
Taprizosin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alpha-1 adrenoceptor antagonists.
Biology: Investigated for its effects on smooth muscle relaxation and blood pressure regulation.
Medicine: Primarily used in the treatment of benign prostatic hyperplasia and hypertension.
Industry: Utilized in the development of new pharmaceuticals targeting alpha-1 adrenoceptors
Mechanism of Action
Taprizosin exerts its effects by selectively inhibiting alpha-1 adrenoceptors. This inhibition results in the relaxation of smooth muscles in blood vessels and the prostate. The molecular targets include alpha-1 adrenoceptors, and the pathways involved are related to the adrenergic signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Terazosin: Another alpha-1 adrenoceptor antagonist used for similar indications.
Prazosin: A well-known alpha-1 adrenoceptor antagonist with similar pharmacological properties.
Doxazosin: Used for the treatment of hypertension and benign prostatic hyperplasia.
Uniqueness of Taprizosin
This compound is unique due to its high selectivity and oral activity. It has shown superior efficacy in vasodilatation and smooth muscle relaxation compared to other similar compounds .
Properties
CAS No. |
210538-44-6 |
---|---|
Molecular Formula |
C25H26N6O4S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide |
InChI |
InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29) |
InChI Key |
OLYXPBZBZBVRGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC |
Appearance |
Solid powder |
210538-44-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide UK-338,003 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.